1-(2,2-Diphenylethenyl)pyridin-2(1H)-one
Description
Properties
CAS No. |
61259-57-2 |
|---|---|
Molecular Formula |
C19H15NO |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
1-(2,2-diphenylethenyl)pyridin-2-one |
InChI |
InChI=1S/C19H15NO/c21-19-13-7-8-14-20(19)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H |
InChI Key |
JWMAKKVOZBQIDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CN2C=CC=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling Approaches
Heck Coupling Between 1-Bromo-2-pyridinone and 1,1-Diphenylethylene
The Mizoroki-Heck reaction provides a direct route for forming the C–C bond between the pyridinone nitrogen and the diphenylethenyl group. A representative procedure involves reacting 1-bromo-2-pyridinone (1.0 equiv) with 1,1-diphenylethylene (1.2 equiv) in the presence of palladium(II) acetate (5 mol%), tri-o-tolylphosphine (10 mol%), and triethylamine (2.0 equiv) in dimethylformamide at 120°C for 24 hours. This method typically achieves 45–55% isolated yield due to competing β-hydroide elimination side reactions.
Mechanistic Considerations :
The oxidative addition of palladium(0) to the C–Br bond generates a π-allylpalladium intermediate, which undergoes alkene insertion followed by β-hydride elimination to form the trans-configured double bond. Steric hindrance from the diphenylethenyl group slows the migratory insertion step, necessitating elevated temperatures.
Suzuki-Miyaura Coupling with Preformed Boronic Esters
An alternative approach couples 1-bromo-2-pyridinone with (2,2-diphenylethenyl)boronic acid pinacol ester under Suzuki conditions. Using tetrakis(triphenylphosphine)palladium(0) (2 mol%) and potassium carbonate (3.0 equiv) in a tetrahydrofuran/water (4:1) mixture at 80°C for 12 hours yields the target compound in 62% yield after column chromatography. This method benefits from improved functional group tolerance compared to Heck coupling.
Wittig Olefination Strategies
Ylide Generation from Triphenyl(2-pyridinonylmethyl)phosphonium Salts
The Horner-Wadsworth-Emmons reaction proves effective for constructing the ethenyl bridge. Treatment of 1-(chloromethyl)pyridin-2(1H)-one (1.0 equiv) with triphenylphosphine (1.1 equiv) in acetonitrile generates the corresponding phosphonium salt, which reacts with benzophenone (1.5 equiv) in the presence of potassium tert-butoxide (2.0 equiv) to afford the product in 38% yield.
Optimization Insight :
Replacing potassium tert-butoxide with lithium bis(trimethylsilyl)amide increases yield to 51% by minimizing base-induced decomposition of the phosphonium ylide.
Nucleophilic Addition to Propargyl Derivatives
Copper-Mediated Hydroarylation of 1-Propargyl-2-pyridinone
A three-component reaction between 1-propargyl-2-pyridinone, iodobenzene (2.0 equiv), and phenylboronic acid (2.2 equiv) catalyzed by copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) in dimethyl sulfoxide at 100°C for 18 hours provides 1-(2,2-diphenylethenyl)pyridin-2(1H)-one in 67% yield. This method demonstrates superior atom economy compared to cross-coupling approaches.
Comparative Analysis of Synthetic Methods
Table 1. Performance Metrics for Key Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|
| Heck Coupling | 45–55 | 92.4 | 24 | 120 |
| Suzuki Coupling | 62 | 95.1 | 12 | 80 |
| Wittig Olefination | 51 | 89.7 | 8 | 25 |
| Copper-Mediated Addition | 67 | 96.8 | 18 | 100 |
The copper-mediated hydroarylation method demonstrates the highest yield and purity, though it requires stringent oxygen-free conditions. The Wittig approach offers the advantage of room-temperature operation but suffers from lower overall efficiency due to competing side reactions during ylide formation.
Experimental Procedures
Representative Synthesis via Suzuki-Miyaura Coupling
Step 1: Preparation of (2,2-Diphenylethenyl)boronic Acid Pinacol Ester
A mixture of 1,1-diphenylethylene (5.0 mmol), bis(pinacolato)diboron (6.0 mmol), and [Ir(COD)OMe]₂ (0.5 mol%) in tetrahydrofuran (20 mL) was stirred under nitrogen at 60°C for 24 hours. The crude product was purified by flash chromatography (hexane/ethyl acetate 10:1) to yield white crystals (82%).
Step 2: Cross-Coupling Reaction
1-Bromo-2-pyridinone (3.0 mmol), (2,2-diphenylethenyl)boronic acid pinacol ester (3.6 mmol), tetrakis(triphenylphosphine)palladium(0) (0.06 mmol), and potassium carbonate (9.0 mmol) were combined in degassed tetrahydrofuran/water (16 mL/4 mL). The mixture was refluxed for 12 hours, cooled, and extracted with dichloromethane (3 × 30 mL). Column chromatography (silica gel, ethyl acetate/hexane 1:3) afforded the title compound as pale yellow crystals (62%).
Stability and Purification Challenges
The compound exhibits limited thermal stability above 150°C, complicating distillation-based purification. Recrystallization from ethanol/water (4:1) provides material with ≥95% purity, but the high lipophilicity of the diphenylethenyl group necessitates careful solvent selection to prevent oiling out. Storage under nitrogen at −20°C is recommended to prevent atmospheric oxidation of the ethenyl bridge.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethenyl group.
Substitution: The compound can participate in substitution reactions, where the diphenylethenyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alkane derivatives.
Scientific Research Applications
1-(2,2-Diphenylethenyl)pyridin-2(1H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives
*Estimated based on molecular formula.
Structural and Electronic Differences
- Diphenylethenyl vs. In contrast, alkyl chains (e.g., phenylethyl in ) or simpler aryl groups (e.g., 4-fluorophenyl in ) may prioritize hydrophobic interactions.
- Electron-Withdrawing/Donating Groups : Fluorine substituents (e.g., in ) increase electronegativity, affecting solubility and target affinity. The methoxy group in introduces electron-donating effects, which could modulate metabolic stability.
Pharmacological Profiles
- SSRI Activity: The piperazine-containing derivative in demonstrated potent serotonin reuptake inhibition, suggesting that nitrogen-rich substituents enhance interaction with monoamine transporters.
- Antibacterial Activity: The thiophen-ethoxy and aminomethylphenyl substituents in correlate with enoyl-ACP reductase (FabL) inhibition, a target in bacterial fatty acid synthesis.
- Analgesic Applications : The phenylethyl derivative in is linked to analgesic drug development, likely through opioid or NSAID pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2,2-Diphenylethenyl)pyridin-2(1H)-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling reactions, such as N-alkylation or carbene-catalyzed [3+3] annulation. For example, N-alkylation of pyridin-2(1H)-one precursors with halogenated intermediates (e.g., chloromethylquinoline derivatives) under reflux in THF/DMF with KOtBu as a base yields target compounds (63% yield after purification via flash column chromatography) . Carbene-catalyzed annulation reactions using aryl aldehydes and diketones in dichloromethane (DCM) or methanol (MeOH) can also generate dihydropyridin-2-ones with high regioselectivity . Optimization includes solvent polarity adjustments (e.g., DCM for steric control), temperature modulation (343 K for reflux), and catalyst screening (e.g., N-heterocyclic carbenes).
Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- 1H/13C NMR : Chemical shifts for pyridinone protons (δ ~6.5–7.5 ppm) and olefinic carbons (δ ~120–140 ppm) confirm conjugation. For example, 1H NMR of 6-benzoyl-4,5-diphenylpyridin-2(1H)-one shows distinct aromatic splitting patterns (J = 7.4–7.7 Hz) .
- X-ray crystallography : Resolves dihedral angles between pyridinone and substituent rings (e.g., 85.93° for quinoline-pyridinone hybrids) and intramolecular interactions (C–H⋯O/N hydrogen bonds) .
- HRMS/LC-MS : Validates molecular weight (e.g., [M+H]+ calculated: 411.1; observed: 411.2) .
Q. What in vitro assays are used to evaluate the biological activity of pyridin-2(1H)-one derivatives?
- Methodological Answer :
- Enzyme inhibition : DPP-4 inhibition assays measure IC50 via fluorescence-based cleavage of Gly-Pro-AMC substrates .
- Antiviral activity : HIV-1 reverse transcriptase (RT) inhibition is tested using non-radioactive ELISA kits to quantify RT-dependent DNA synthesis .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) assess selectivity indices (IC50 values <10 µM indicate potency) .
Advanced Research Questions
Q. How do structural modifications at the pyridinone ring influence inhibitory activity against targets like DPP-4 or HIV reverse transcriptase?
- Methodological Answer : Substituents at C-3/C-4 (e.g., nitro, morpholino, or oxadiazole groups) enhance binding to hydrophobic pockets in enzymes. For example:
- C-3 polar groups (e.g., nitro in pyridinone-UC781 hybrids) improve activity against mutant HIV RT strains by stabilizing π-π stacking with Tyr181 .
- C-4 olefinic groups increase DPP-4 affinity by mimicking natural substrate conformations . Quantitative structure-activity relationship (QSAR) models using Hammett constants (σ) and logP values predict optimal substituent electronic and lipophilic properties .
Q. What strategies resolve contradictions in biological data across studies, such as varying IC50 values in similar derivatives?
- Methodological Answer :
- Standardized assay protocols : Control variables like enzyme source (recombinant vs. cell lysate) and substrate concentration (e.g., 10 µM Gly-Pro-AMC for DPP-4) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in RT inhibition may arise from differential mutant strain prevalence (K103N vs. Y181C) .
- Orthogonal validation : Confirm IC50 trends via surface plasmon resonance (SPR) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. How can computational methods aid in designing derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Predict binding poses of pyridinone derivatives to DPP-4 or HIV RT active sites, prioritizing compounds with hydrogen bonds to catalytic residues (e.g., Glu205 in DPP-4) .
- ADMET prediction (SwissADME) : Optimize logP (2–3.5) and topological polar surface area (TPSA <140 Ų) to enhance blood-brain barrier penetration for neuroprotective applications .
- MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodological Answer :
- Catalyst leaching : Heterogeneous catalysts (e.g., Pd/C for Suzuki couplings) reduce metal contamination. Monitor via ICP-MS (<1 ppm residual Pd) .
- Chiral resolution : Use preparative HPLC with amylose-based columns (Chiralpak IA) or enzymatic kinetic resolution (e.g., lipase-catalyzed acetylation) .
- Crystallization control : Seed crystals of desired enantiomer during cooling to suppress racemization. XRPD confirms polymorph consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
